molecular formula C30H28N2O3S B12140632 (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12140632
M. Wt: 496.6 g/mol
InChI Key: RGBMZTFLYFVFBN-QOMWVZHYSA-N
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Description

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzylidene moiety and a thiazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves a multi-step process:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under basic conditions.

    Introduction of the Benzylidene Moiety: The benzylidene group can be introduced via a condensation reaction between the imidazo[2,1-b][1,3]thiazole core and an aldehyde derivative, such as 4-butoxy-3-ethoxybenzaldehyde, in the presence of a base like piperidine.

    Purification: The final product can be purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the thiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Imidazo[2,1-b][1,3]thiazoles have been shown to exhibit antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. Its ability to interact with biological targets, such as enzymes or receptors, may lead to the discovery of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one would depend on its specific biological target. Generally, compounds of this class may exert their effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Disrupting Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one: Similar structure with a methoxy group instead of butoxy and ethoxy groups.

    (2Z)-2-(4-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one: Similar structure with an ethoxy group instead of butoxy and ethoxy groups.

Uniqueness

The uniqueness of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one lies in its specific substituents, which may confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject for further research.

Properties

Molecular Formula

C30H28N2O3S

Molecular Weight

496.6 g/mol

IUPAC Name

(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C30H28N2O3S/c1-3-5-18-35-24-17-16-21(19-25(24)34-4-2)20-26-29(33)32-28(23-14-10-7-11-15-23)27(31-30(32)36-26)22-12-8-6-9-13-22/h6-17,19-20H,3-5,18H2,1-2H3/b26-20-

InChI Key

RGBMZTFLYFVFBN-QOMWVZHYSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC

Origin of Product

United States

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